Cas no 1001519-01-2 (methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate)

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a pyrazole-oxazole hybrid structure. This ester derivative is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both pyrazole and oxazole moieties enhances its utility in constructing pharmacophores with diverse functional properties. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. The compound exhibits stability under standard handling conditions and is compatible with common organic solvents, facilitating its use in multistep synthetic routes. Its structural features suggest potential applications in developing enzyme inhibitors or ligand-based therapeutics.
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate structure
1001519-01-2 structure
Product name:methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
CAS No:1001519-01-2
MF:C11H13N3O3
MW:235.239222288132
MDL:MFCD05667117
CID:3059687
PubChem ID:7018546

methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>5-(1-Ethyl-5-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid methyl e ster
    • methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
    • BBL038523
    • STK312193
    • EN300-230023
    • METHYL 5-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXYLATE
    • 5-(1-ethyl-5-methyl-1 h-pyrazol-4-yl)-isoxazole-3-carboxylic acid methyl ester
    • 1001519-01-2
    • Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
    • 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid methyl ester
    • AKOS000311361
    • methyl 5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate
    • Methyl5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
    • CS-0298207
    • MDL: MFCD05667117
    • Inchi: InChI=1S/C11H13N3O3/c1-4-14-7(2)8(6-12-14)10-5-9(13-17-10)11(15)16-3/h5-6H,4H2,1-3H3
    • InChI Key: BPNRWPSGFXMIKZ-UHFFFAOYSA-N
    • SMILES: CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)OC)C

Computed Properties

  • Exact Mass: 235.09569129Da
  • Monoisotopic Mass: 235.09569129Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 70.2Ų

methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230023-0.1g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-230023-10g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2
10g
$2024.0 2023-09-15
Enamine
EN300-230023-0.25g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
0.25g
$188.0 2024-06-20
Enamine
EN300-230023-0.05g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
0.05g
$88.0 2024-06-20
Enamine
EN300-230023-0.5g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-230023-5.0g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
5.0g
$1364.0 2024-06-20
Enamine
EN300-230023-10.0g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
10.0g
$2024.0 2024-06-20
Fluorochem
027011-5g
5-(1-Ethyl-5-methyl-1 H -pyrazol-4-yl)-isoxazole-3-carboxylic acid methyl ester
1001519-01-2
5g
£963.00 2022-03-01
Enamine
EN300-230023-1.0g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2 95%
1.0g
$470.0 2024-06-20
Enamine
EN300-230023-1g
methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate
1001519-01-2
1g
$470.0 2023-09-15

Additional information on methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate (CAS No. 1001519-01-2): An Overview

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate (CAS No. 1001519-01-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the oxazole family and features a unique structural arrangement that includes a pyrazole ring and an ester functional group. The combination of these structural elements imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The molecular structure of methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is substituted at the 4-position with an ethyl and methyl group. The ester functional group at the 3-position of the oxazole ring further enhances the compound's reactivity and solubility properties.

Recent studies have highlighted the potential of methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. This makes methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate a promising lead compound for further drug development.

In addition to its anti-inflammatory properties, methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively target and inhibit cancer cell proliferation without significantly affecting normal cells. The mechanism of action involves the modulation of signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These findings suggest that methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate could be a valuable addition to the arsenal of anticancer drugs.

The synthesis of methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-y l)-1,2 -oxaz ole -3 -carb oxy late has been extensively studied to optimize yield and purity. A common synthetic route involves the condensation of an appropriate carboxylic acid with a pyrazole derivative in the presence of a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N'- ethylcarbodiimide hydrochloride). This method ensures high yields and purity, making it suitable for large-scale production.

The pharmacokinetic properties of methyl 5-(1 -eth yl -5 -meth yl -1 H -pyra zol -4 -y l) -1 ,2 -oxaz ole -3 -carb oxy late have also been evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.

In terms of safety, preclinical toxicology studies have indicated that methyl 5-(1 -eth yl -5 -meth yl -1 H -pyra zol -4 -y l) -1 ,2 -oxaz ole -3 -carb oxy late is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new drug candidate, further safety evaluations are necessary to ensure its suitability for clinical use.

The future prospects for methyl 5-(1 -eth yl -5 -meth yl -1 H -pyra zol -4 -y l) -1 ,2 -oxaz ole -3 -carb oxy late are promising. Ongoing research aims to explore its potential in combination therapies and to identify new applications beyond anti-inflammatory and anticancer treatments. Additionally, efforts are being made to optimize its formulation for improved stability and patient compliance.

In conclusion, methyl 5-(1-Eth yl -5-Meth yl -1 H-Pyr az ol--4-Y l) --Oxaz ole--Carb oxy late (CAS No. 1001519--02) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development into therapeutic agents with broad applications in medicine.

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